4-氯-N-噻唑-2-基-苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

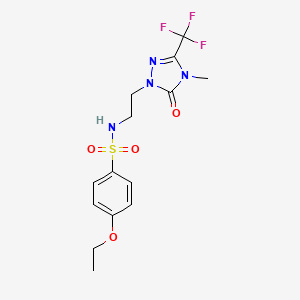

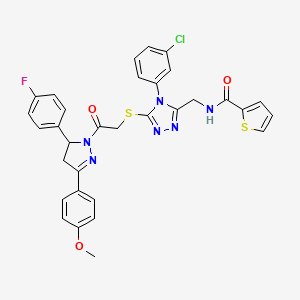

4-Chloro-N-thiazol-2-yl-benzenesulfonamide is a derivative of thiazole and sulfonamide, groups known for their antibacterial activity . It is a part of hybrid antimicrobials that combine the effect of two or more agents, representing a promising antibacterial therapeutic strategy .

Synthesis Analysis

The synthesis of 4-Chloro-N-thiazol-2-yl-benzenesulfonamide involves combining thiazole and sulfonamide, groups with known antibacterial activity . The synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Molecular Structure Analysis

The molecular structure of 4-Chloro-N-thiazol-2-yl-benzenesulfonamide is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Chloro-N-thiazol-2-yl-benzenesulfonamide lead to the formation of compounds that display potent antibacterial activity . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .Physical And Chemical Properties Analysis

Thiazole, a parent material for 4-Chloro-N-thiazol-2-yl-benzenesulfonamide, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

抗癌活性

4-氯-N-噻唑-2-基-苯磺酰胺及其衍生物已因其抗癌特性而受到探索。混合配体铜(II)-磺酰胺配合物,包括具有与 4-氯-N-噻唑-2-基-苯磺酰胺相似的结构的化合物,已因其 DNA 结合、切割、遗传毒性和抗癌活性而受到研究。这些配合物在酵母和人类肿瘤细胞中显示出显着的抗增殖活性,主要通过凋亡诱导细胞死亡 (González-Álvarez 等人,2013 年)。此外,4-氯-N-噻唑-2-基-苯磺酰胺的新型衍生物已证明对 NCI-60 细胞系组具有广谱抗增殖活性,某些化合物在多个细胞系中表现出特定范围内的生长抑制值 (Brożewicz 和 Sławiński,2012 年)。

抗惊厥剂

已合成并评估了含有磺酰胺噻唑部分的化合物(类似于 4-氯-N-噻唑-2-基-苯磺酰胺)的抗惊厥活性。其中,某些化合物显示出对毕赤毒引起的惊厥的保护作用,特定的衍生物具有显着的抗惊厥作用和高保护水平 (Farag 等人,2012 年)。

抗菌特性

研究还集中在磺酰胺的抗菌特性上,包括 4-氯-N-噻唑-2-基-苯磺酰胺的衍生物。已经合成了具有这种结构的新型化合物,并评估了它们对各种细菌菌株(包括对甲氧西林敏感和耐甲氧西林的金黄色葡萄球菌)的活性。其中一些化合物对特定的细菌菌株显示出显着的功效 (Krátký 等人,2012 年)。

光动力疗法

该化合物还已在癌症治疗的光动力疗法背景下进行研究。已经合成并表征了 4-氯-N-噻唑-2-基-苯磺酰胺的新衍生物的光物理和光化学性质,由于其良好的荧光特性和高单线态氧量子产率,显示出在光动力疗法中作为 II 型光敏剂的潜力 (Pişkin 等人,2020 年)。

织物的紫外线防护和抗菌特性

含有磺酰胺部分的噻唑偶氮染料(与 4-氯-N-噻唑-2-基-苯磺酰胺相关)已用于棉纺织品的同步染色和简易防护整理。这些染料为处理过的织物提供了优异的紫外线防护和抗菌特性,展示了这种化合物在制药以外各种应用中的多功能性 (Mohamed 等人,2020 年)。

作用机制

The mechanism of action of 4-Chloro-N-thiazol-2-yl-benzenesulfonamide involves its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .

未来方向

属性

IUPAC Name |

4-chloro-N-(1,3-thiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXYWOXGCPZQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-thiazol-2-yl-benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2873568.png)

![Phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxylate](/img/structure/B2873575.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2873579.png)

![Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2873581.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873582.png)

![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2873584.png)

![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B2873585.png)